molecular formula C12H20BNO2S B6342192 2-(Isopropyl)thiazole-4-boronic acid pinacol ester CAS No. 1622227-53-5

2-(Isopropyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342192
CAS No.: 1622227-53-5
M. Wt: 253.17 g/mol
InChI Key: APMIKKRUGPNYON-UHFFFAOYSA-N
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Description

2-(Isopropyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with an isopropyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester typically involves the borylation of the corresponding thiazole derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the reaction . The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic esters, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and reagents may be optimized to reduce costs and improve yield .

Scientific Research Applications

2-(Isopropyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropyl)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropyl)thiazole-4-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications where the thiazole moiety is required .

Properties

IUPAC Name

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMIKKRUGPNYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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